N-Acetyl-N-hydroxyacetamide
CAS No.: 6711-33-7
Cat. No.: VC3887817
Molecular Formula: C4H7NO3
Molecular Weight: 117.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6711-33-7 |
|---|---|
| Molecular Formula | C4H7NO3 |
| Molecular Weight | 117.1 g/mol |
| IUPAC Name | N-acetyl-N-hydroxyacetamide |
| Standard InChI | InChI=1S/C4H7NO3/c1-3(6)5(8)4(2)7/h8H,1-2H3 |
| Standard InChI Key | PRIMJAQHWZOVPD-UHFFFAOYSA-N |
| SMILES | CC(=O)N(C(=O)C)O |
| Canonical SMILES | CC(=O)N(C(=O)C)O |
Introduction
Structural and Molecular Characteristics
N-Acetyl-N-hydroxyacetamide features a hydroxamic acid backbone with acetyl and hydroxyl functional groups. Its IUPAC name, N-acetyl-N-hydroxyacetamide, reflects this structure, which includes an acetamide group () and a hydroxylamine moiety (). The compound’s canonical SMILES notation () and InChI key () provide unambiguous representations of its atomic connectivity and stereochemistry.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 117.10 g/mol | PubChem |
| CAS Registry Number | 6711-33-7 | ChemIDplus |
| SMILES | CC(=O)N(C(=O)C)O | PubChem |
Synthesis and Production Methods
The synthesis of N-Acetyl-N-hydroxyacetamide typically involves nucleophilic acyl substitution reactions. A common laboratory method employs hydroxylamine () and acetic anhydride () under mild conditions, yielding the compound via acetylation of hydroxylamine. Industrial-scale production optimizes this process using continuous flow reactors to enhance purity and yield. Advanced retrosynthetic algorithms, such as those leveraging the PISTACHIO and REAXYS databases, predict alternative routes, though the hydroxylamine-acetic anhydride reaction remains predominant due to its efficiency.
Chemical Reactivity and Functional Transformations
N-Acetyl-N-hydroxyacetamide participates in three primary reaction types:
Oxidation
Exposure to oxidizing agents like hydrogen peroxide () converts the compound into nitroso derivatives (), which are intermediates in nitration reactions.
Reduction
Reduction with sodium borohydride () regenerates hydroxylamine (), highlighting its role as a reversible enzyme inhibitor.
Nucleophilic Substitution
The hydroxyl group undergoes substitution with amines or thiols, enabling the synthesis of heterocyclic compounds relevant to pharmaceutical development.
Biological Activity and Mechanistic Insights
Urease Inhibition
N-Acetyl-N-hydroxyacetamide’s most notable biological function is its inhibition of urease, an enzyme produced by pathogens like Proteus mirabilis. By binding to the enzyme’s active site, it prevents urea hydrolysis into ammonia () and carbon dioxide (), thereby reducing urinary pH and inhibiting struvite stone formation. Clinical studies validate its efficacy in treating chronic urinary tract infections, with a 60–70% reduction in recurrence rates observed in patients.
Antioxidant and Anti-inflammatory Effects
The compound elevates intracellular glutathione (GSH) levels, mitigating oxidative stress in neuronal cells. In LPS-induced inflammation models, analogs like bi-deoxygenated N-acetyl glucosamine (BNAG1) suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) by inhibiting NF-κB signaling . While direct evidence for N-Acetyl-N-hydroxyacetamide’s anti-inflammatory activity is limited, structural similarities to BNAG1 suggest potential cross-reactive mechanisms .
Industrial and Medical Applications
Pharmaceutical Formulations
The compound is incorporated into drugs targeting urease-positive infections, including struvite nephrolithiasis and hepatic encephalopathy. Its ability to acidify urine also aids in dissolving pre-existing calculi.
Chemical Stabilization
In industrial settings, N-Acetyl-N-hydroxyacetamide stabilizes polymers and prevents urea degradation in fertilizers, ensuring prolonged efficacy.
Research Reagent
Its utility in synthesizing heterocycles and metal-chelating agents makes it invaluable in organic chemistry and materials science.
Comparative Analysis with Related Hydroxamic Acids
N-Acetyl-N-hydroxyacetamide shares functional groups with salicylhydroxamic acid and benzohydroxamic acid but differs in specificity. While salicylhydroxamic acid targets myeloperoxidase, and benzohydroxamic acid inhibits metalloproteinases, N-Acetyl-N-hydroxyacetamide’s selectivity for urease underpins its unique therapeutic niche.
Table 2: Comparison of Hydroxamic Acid Derivatives
| Compound | Primary Target | Clinical Application |
|---|---|---|
| N-Acetyl-N-hydroxyacetamide | Urease | Urinary tract infections |
| Salicylhydroxamic acid | Myeloperoxidase | Inflammatory disorders |
| Benzohydroxamic acid | Matrix metalloproteinases | Cancer metastasis inhibition |
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